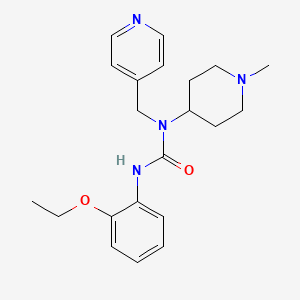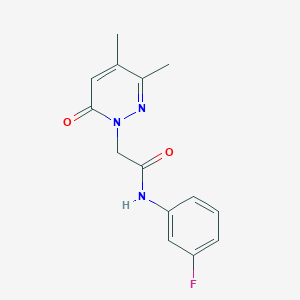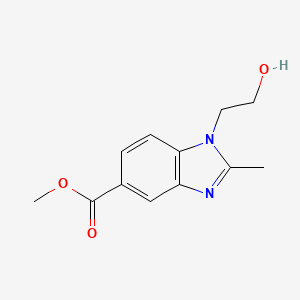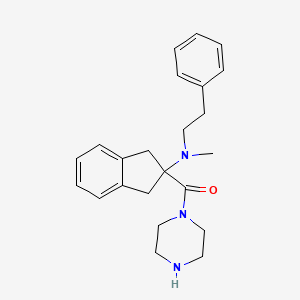![molecular formula C20H23NO4 B5488094 (3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol](/img/structure/B5488094.png)
(3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol, also known as HMBP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMBP is a piperidine derivative that exhibits a unique chemical structure, making it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol is its unique chemical structure, which makes it an attractive target for drug development. Additionally, this compound has been shown to have potential therapeutic applications in various scientific research areas, including drug development, cancer treatment, and neuroscience. However, one of the limitations of this compound is its limited availability, which may hinder its widespread use in scientific research.
Zukünftige Richtungen
There are several potential future directions for research on (3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol. One area of research could focus on the development of new drugs based on the chemical structure of this compound. Another area of research could focus on the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and to identify potential drug targets.
Synthesemethoden
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol involves a multi-step reaction sequence that starts with the condensation of 3-methylphenol and 4-chlorobenzoyl chloride to form 4-(3-methylphenoxy)benzoyl chloride. The resulting product is then treated with piperidine in the presence of a base to obtain this compound. The purity of the final product is confirmed by various analytical techniques, including NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
(3S*,4R*)-4-(hydroxymethyl)-1-[4-(3-methylphenoxy)benzoyl]-3-piperidinol has shown potential in various scientific research applications, including drug development, cancer treatment, and neuroscience. In drug development, this compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(3-methylphenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14-3-2-4-18(11-14)25-17-7-5-15(6-8-17)20(24)21-10-9-16(13-22)19(23)12-21/h2-8,11,16,19,22-23H,9-10,12-13H2,1H3/t16-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHFQMVNVTYJHP-VQIMIIECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)N3CCC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)N3CC[C@@H]([C@@H](C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5488040.png)
![1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5488043.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5488053.png)

![6-chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B5488061.png)
![N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5488067.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5488068.png)

![2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5488081.png)


